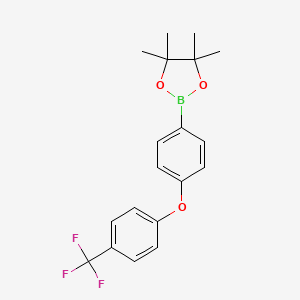

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane

Description

This compound is a boronic ester belonging to the 1,3,2-dioxaborolane family. Its structure features a central dioxaborolane ring substituted with four methyl groups (4,4,5,5-tetramethyl) and a biphenyl moiety modified with a trifluoromethylphenoxy group. The trifluoromethyl (-CF₃) group confers electron-withdrawing properties, enhancing stability and modulating reactivity in cross-coupling reactions. It is synthesized via Suzuki-Miyaura coupling (using pinacol boronate intermediates) or direct boronic esterification, achieving yields up to 90% . Applications include its role as a key intermediate in antimalarial quinolone derivatives and as a reagent in organic electronics due to its stability under diverse reaction conditions .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-[4-[4-(trifluoromethyl)phenoxy]phenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BF3O3/c1-17(2)18(3,4)26-20(25-17)14-7-11-16(12-8-14)24-15-9-5-13(6-10-15)19(21,22)23/h5-12H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWELKLMDYNYJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Boronic Acid Intermediate: : The starting material, usually a substituted phenylboronic acid, undergoes a coupling reaction with 4-(4-(trifluoromethyl)phenoxy)phenylboronic acid. This step requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene or DMF.

Cyclization Reaction: : The resulting intermediate is then treated with a diol, such as pinacol, under dehydrating conditions. This reaction usually occurs in the presence of an acid catalyst, like sulfuric acid, to form the dioxaborolane ring.

Industrial Production Methods

Industrial-scale production of this compound may involve similar steps but optimized for larger-scale reactions:

Continuous Flow Synthesis: : Using flow reactors to ensure consistent reaction conditions and improve yield.

Purification: : Post-synthesis, the compound is typically purified using chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, typically transforming the boron-containing group into a boronic ester or acid.

Reduction: : Although less common, reduction reactions might target the trifluoromethyl group, converting it into a methyl group.

Substitution: : The aromatic rings allow for various substitution reactions, including electrophilic and nucleophilic aromatic substitutions.

Common Reagents and Conditions

Oxidation: : Reagents like hydrogen peroxide or oxone in a solvent like acetonitrile.

Reduction: : Lithium aluminum hydride or diisobutylaluminum hydride in ether solvents.

Substitution: : Halogens (chlorine, bromine) or nucleophiles (amines, alkoxides) under conditions specific to the desired substitution.

Major Products

Oxidation: : Boronic esters and acids.

Reduction: : Methylated aromatic compounds.

Substitution: : Halogenated or nucleophile-substituted aromatics.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane finds applications in multiple research areas:

Chemistry: : Used as a reagent in Suzuki coupling reactions to form carbon-carbon bonds, important in the synthesis of complex organic molecules.

Biology: : Its derivatives are studied for potential use in drug discovery, particularly for targeting proteins with boron-containing pharmaceuticals.

Medicine: : Investigated for its potential in boron neutron capture therapy (BNCT), a type of radiation therapy for treating cancer.

Industry: : Utilized in the production of polymers and advanced materials with unique properties such as enhanced thermal stability and electrical conductivity.

Mechanism of Action

The compound exerts its effects primarily through interactions involving its boron atom. The boron atom in the dioxaborolane ring can form reversible covalent bonds with various biological molecules, including enzymes and proteins. This property is exploited in drug design, where the compound can act as an inhibitor by binding to active sites on target proteins. The trifluoromethyl group also contributes to the compound's overall reactivity and biological activity, often enhancing its ability to penetrate biological membranes and improve its pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related 1,3,2-dioxaborolane derivatives, focusing on substituents, reactivity, and applications.

Structural Analogues

Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The trifluoromethylphenoxy group in the target compound enhances electrophilicity at the boron center compared to ethynyl (electron-neutral) or methoxy (electron-donating) substituents. This accelerates transmetalation in cross-coupling reactions .

- Steric Effects: Bulky substituents (e.g., bicyclo[1.1.1]pentane in ) reduce reactivity in sterically hindered environments, whereas the target compound’s planar phenoxy group facilitates coupling with aromatic partners .

- Hydrolytic Stability: The trifluoromethyl group improves resistance to hydrolysis compared to bromophenyl derivatives, which require anhydrous conditions for storage .

Key Research Findings

Antimalarial Activity: The target compound’s trifluoromethylphenoxy group enhances bioavailability in quinolone derivatives, showing IC₅₀ values < 100 nM against Plasmodium falciparum .

Thermal Stability: Differential scanning calorimetry (DSC) reveals decomposition temperatures > 200°C for trifluoromethyl-substituted derivatives, outperforming methoxy analogues .

Cost and Availability: Commercial pricing varies significantly; the target compound costs €776.00/g, reflecting its specialized applications, while bromophenyl derivatives are cheaper (€194.00/100mg) .

Biological Activity

4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane is a boron-containing compound with significant implications in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group enhances its reactivity and biological activity, making it a valuable compound in various research areas.

- Molecular Formula : C13H16BF3O2

- CAS Number : 214360-65-3

- Molecular Weight : 288.07 g/mol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity : The trifluoromethyl group significantly increases the electrophilicity of the compound, allowing it to participate in various chemical reactions that can lead to biological effects.

- Coordination Chemistry : The ability of boron to coordinate with various anions enhances its utility in biological applications, particularly in drug design and development.

Applications in Research

The compound is primarily utilized in:

- Organic Synthesis : It serves as a versatile reagent for constructing complex organic molecules.

- Fluorinated Pharmaceuticals : Its unique structure aids in developing fluorinated drugs that exhibit enhanced stability and biological activity.

- Material Science : The compound contributes to formulating advanced materials with improved properties.

Study 1: Fluorinated Compounds Synthesis

A study demonstrated the use of 4,4,5,5-Tetramethyl-2-(4-(4-(trifluoromethyl)phenoxy)phenyl)-1,3,2-dioxaborolane as a key intermediate in synthesizing fluorinated pharmaceuticals. The results indicated that the compound improved the efficacy and selectivity of the synthesized drugs compared to non-fluorinated counterparts .

Study 2: Spectroscopic Properties

Research focusing on the electronic properties of this compound revealed significant changes when coordinated with fluoride ions. Using computational methods (B3LYP functional), the study highlighted how these interactions affected NMR chemical shifts and UV-vis absorption spectra, indicating potential applications in optoelectronic devices .

Study 3: Biological Activity Assessment

In vitro assays assessed the cytotoxic effects of the compound on various cancer cell lines. Results showed that it exhibited selective cytotoxicity against specific cancer types while sparing normal cells. This selectivity suggests potential for development as an anticancer agent .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H16BF3O2 |

| CAS Number | 214360-65-3 |

| Molecular Weight | 288.07 g/mol |

| Purity | >98% (GC) |

| Application Area | Description |

|---|---|

| Organic Synthesis | Versatile reagent for complex molecules |

| Pharmaceutical Development | Enhances drug stability and efficacy |

| Material Science | Improves thermal/mechanical properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.